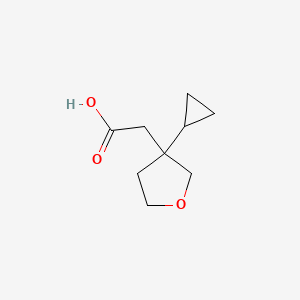
2-(3-Cyclopropyloxolan-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropyloxolan-3-yl)acetic acid is an organic compound with a unique structure that includes a cyclopropyl group attached to an oxolane ring, which is further connected to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyloxolan-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with dihydrofuran in the presence of an acid catalyst to form the oxolane ring. This intermediate is then subjected to further reactions to introduce the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyclopropyloxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.
Aplicaciones Científicas De Investigación
2-(3-Cyclopropyloxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclopropyloxolan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and oxolane ring provide a unique structural framework that can enhance binding affinity and specificity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the oxolane ring.
Oxolane-3-acetic acid: Contains the oxolane ring but lacks the cyclopropyl group.
Cyclopropyloxolane: Contains both the cyclopropyl group and oxolane ring but lacks the acetic acid moiety.
Uniqueness
2-(3-Cyclopropyloxolan-3-yl)acetic acid is unique due to the combination of the cyclopropyl group, oxolane ring, and acetic acid moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-(3-cyclopropyloxolan-3-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-9(7-1-2-7)3-4-12-6-9/h7H,1-6H2,(H,10,11) |
Clave InChI |
JFYFMQYTKVIXCV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CCOC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


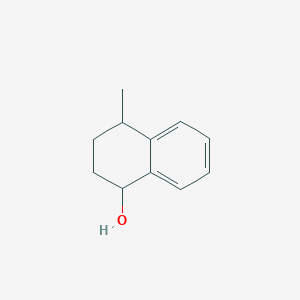
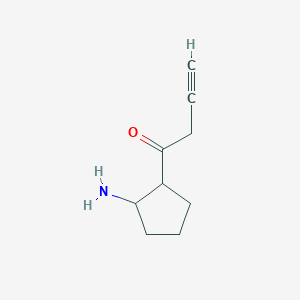
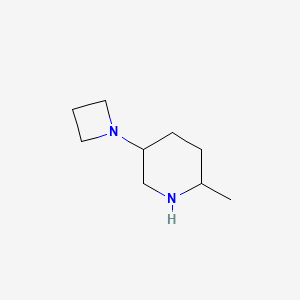

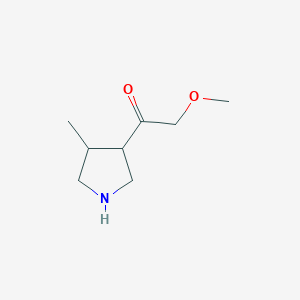
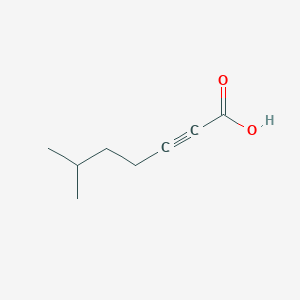
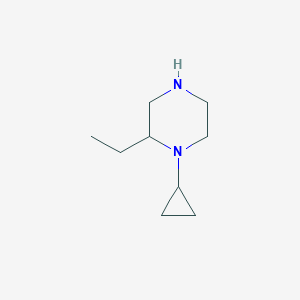
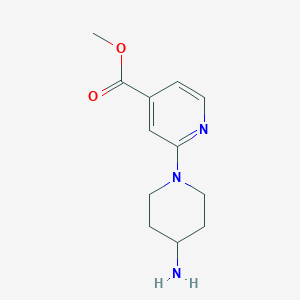
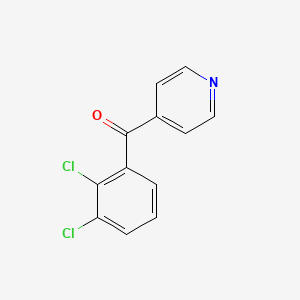

![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
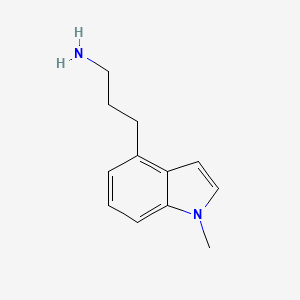
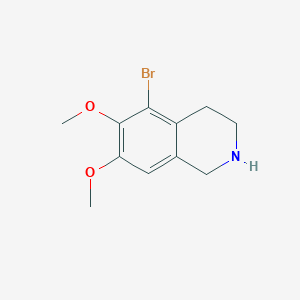
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
